8-Chloroquinoline-5-sulfonyl chloride
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Overview
Description
8-Chloroquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C9H5Cl2NO2S and a molecular weight of 262.11 . It is a solid substance that is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring with chlorine and sulfonyl chloride substituents . The IUPAC Standard InChI is InChI=1S/C9H6ClNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H .Physical and Chemical Properties Analysis
This compound is a solid substance that should be stored at room temperature . Its molecular formula is C9H5Cl2NO2S and it has a molecular weight of 262.11 .Scientific Research Applications
Copper-Catalyzed Sulfonylation Reactions
8-Chloroquinoline-5-sulfonyl chloride has been utilized in copper-catalyzed sulfonylation reactions. For example, a protocol for copper(I)-mediated sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides has been developed, showcasing excellent substrate tolerance and moderate to good yields under ambient conditions. This method is noteworthy for its efficiency in sulfonylating aliphatic sulfonyl chlorides, indicating a broad application scope in synthetic chemistry (Qiao et al., 2015). Additionally, copper-catalyzed C5-regioselective CH sulfonylation of 8-aminoquinoline scaffolds highlights the unique position selectivity and substrate scope of this reaction, further expanding its utility in the synthesis of complex molecules (Li et al., 2016).
Material Science and Photoluminescence Studies
In the field of material science, this compound has been instrumental in the functionalization of mesoporous silica. A novel method involved attaching 8-hydroxyquinoline to mesoporous silica via sulfonamide bond formation, followed by the covalent bonding of aluminum complexes. This resulted in materials with interesting photoluminescence properties, suggesting potential applications in sensing, imaging, and electronic devices (Badiei et al., 2011).
Synthesis of Coordination Compounds
The reactivity of this compound with various ligands has led to the synthesis of new coordination compounds. For instance, reactions with 8-aminoquinoline produced sulfonamides that, when reacted with Ni(II) salts, yielded complexes with interesting structural and magnetic properties. These studies provide insights into the coordination chemistry of nickel and the potential for developing novel materials and catalysts (Macías et al., 2002).
Ionic Liquid Extraction Systems
The utility of 8-sulfonamidoquinoline derivatives, potentially derived from this compound, as chelate extraction reagents in ionic liquid extraction systems has been explored. These derivatives demonstrated superior extractability for divalent metal cations in ionic liquid phases compared to traditional chloroform systems, showcasing their potential in developing more efficient and environmentally friendly extraction methodologies (Ajioka et al., 2008).
Safety and Hazards
The safety data sheet for 8-Quinolinesulfonyl chloride, a similar compound, indicates that it causes severe skin burns and eye damage . It’s recommended to avoid breathing dusts or mists, to wash skin thoroughly after handling, and to wear protective gloves, clothing, eye protection, and face protection .
Mechanism of Action
Target of Action
8-Chloroquinoline-5-sulfonyl chloride is an organic intermediate It’s structurally related to chloroquine, which primarily targets heme polymerase in malarial trophozoites .
Mode of Action
Chloroquine, a related compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the accumulation of toxic heme, leading to the death of the parasite .
Biochemical Pathways
Chloroquine, a related compound, affects the heme to hemazoin conversion pathway in malarial trophozoites .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is soluble in methanol . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Related compounds like chloroquine have been shown to cause the accumulation of toxic heme in malarial trophozoites, leading to their death .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c . This suggests that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Properties
IUPAC Name |
8-chloroquinoline-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-7-3-4-8(15(11,13)14)6-2-1-5-12-9(6)7/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHALSBXKHKIRCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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